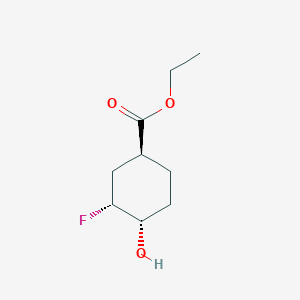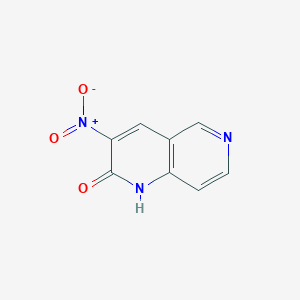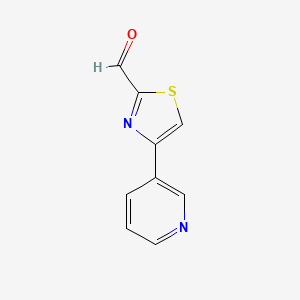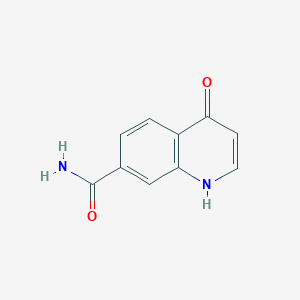
Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エチル(1S,3R,4S)-3-フルオロ-4-ヒドロキシシクロヘキサン-1-カルボン酸エステルは、シクロヘキサン環構造を持つ有機化合物です。フッ素原子、ヒドロキシル基、エチルエステル基を特徴としています。
準備方法
合成経路と反応条件
エチル(1S,3R,4S)-3-フルオロ-4-ヒドロキシシクロヘキサン-1-カルボン酸エステルの合成は、通常、以下の手順を伴います。
出発物質: 合成は、適切なシクロヘキサン誘導体から始まります。
フッ素化: 3位へのフッ素原子の導入は、ジエチルアミノ硫黄三フッ化物(DAST)やSelectfluorなどのフッ素化剤を用いて達成することができます。
水酸化: 4位へのヒドロキシル基は、ヒドロホウ素化-酸化反応またはその他の適切な水酸化方法により導入することができます。
エステル化: カルボキシル基は、酸触媒の存在下でエタノールとエステル化されてエチルエステルを形成します。
工業的生産方法
エチル(1S,3R,4S)-3-フルオロ-4-ヒドロキシシクロヘキサン-1-カルボン酸エステルの工業的生産には、上記の合成経路の最適化バージョンが用いられ、スケーラビリティ、費用対効果、環境への配慮に重点が置かれます。連続フローリアクターやグリーンケミストリーの原則が、効率の向上と廃棄物の削減に用いられます。
化学反応の分析
反応の種類
酸化: ヒドロキシル基は、ピリジニウムクロロクロメート(PCC)などの酸化剤を用いてケトンに酸化することができます。
還元: エステル基は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を用いてアルコールに還元することができます。
置換: フッ素原子は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件
酸化: ピリジニウムクロロクロメート(PCC)、ジョーンズ試薬。
還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)。
置換: アミン、チオール、アルコキシドなどの求核剤。
生成される主な生成物
酸化: 3-フルオロ-4-オキソシクロヘキサン-1-カルボン酸エステルの生成。
還元: 3-フルオロ-4-ヒドロキシシクロヘキサン-1-メタノールの生成。
置換: 用いられる求核剤に応じて、さまざまな置換シクロヘキサン誘導体の生成。
科学研究への応用
エチル(1S,3R,4S)-3-フルオロ-4-ヒドロキシシクロヘキサン-1-カルボン酸エステルは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な生物活性と酵素や受容体との相互作用について研究されています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果について調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
エチル(1S,3R,4S)-3-フルオロ-4-ヒドロキシシクロヘキサン-1-カルボン酸エステルの作用機序は、特定の分子標的との相互作用を伴います。フッ素原子は、特定の酵素や受容体に対する結合親和性を高める可能性があり、ヒドロキシル基とエステル基は、水素結合やその他の相互作用に関与することができます。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似化合物の比較
類似化合物
- エチル(1S,3R,4S)-4-アミノ-3-(tert-ブトキシカルボニル)アミノ)シクロヘキサン-1-カルボン酸エステルオキサラート .
- エチル(1S,3R,4S)-4-アジド-3-(tert-ブトキシカルボニル)アミノ)シクロヘキサン-1-カルボン酸エステル .
独自性
エチル(1S,3R,4S)-3-フルオロ-4-ヒドロキシシクロヘキサン-1-カルボン酸エステルは、フッ素原子の存在により独特です。これは、類似の化合物と比較して、その化学的および生物学的特性を大幅に変更することができます。
類似化合物との比較
Similar Compounds
- Ethyl (1S,3R,4S)-4-amino-3-(tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate oxalate .
- Ethyl (1S,3R,4S)-4-azido-3-(tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate .
Uniqueness
Ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds
特性
分子式 |
C9H15FO3 |
|---|---|
分子量 |
190.21 g/mol |
IUPAC名 |
ethyl (1S,3R,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8-/m0/s1 |
InChIキー |
ZPJBXIBMCBUPIT-RNJXMRFFSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)F)O |
正規SMILES |
CCOC(=O)C1CCC(C(C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)





![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)


![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)
![Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11904599.png)
![6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904600.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11904606.png)

